Unveiling the Natural Origins of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Technical Guide
Unveiling the Natural Origins of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of the acylated flavonol glycoside, 2'',4''-Di-O-(E-p-Coumaroyl)afzelin. This document details the primary plant species from which this compound has been isolated, outlines a comprehensive experimental protocol for its extraction and purification, and presents its potential mechanism of action through key signaling pathways. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams.
Natural Sources of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin
2'',4''-Di-O-(E-p-Coumaroyl)afzelin has been identified and isolated from a select number of plant species, primarily within the Berberidaceae and Lauraceae families. The principal natural sources are summarized in the table below. While the presence of the compound is confirmed in these species, quantitative data regarding the yield or concentration is not extensively reported in the available scientific literature.
| Plant Species | Family | Plant Part | Reference |
| Epimedium sagittatum | Berberidaceae | Aerial Parts | [1][2][3] |
| Cinnamomum kotoense | Lauraceae | Not specified | |
| Cinnamomum reticulatum | Lauraceae | Not specified | |
| Laurus nobilis | Lauraceae | Not specified |
A structurally related compound, 4΄-O-methyl (2″,4″-di-E-p-coumaroyl) afzelin (B1665622), has been isolated from the leaves of Litsea glutinosa, which also belongs to the Lauraceae family.
Experimental Protocols: Isolation and Characterization
The following is a detailed methodology for the isolation and characterization of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin, based on the protocol described by Wang GJ, et al. (2007) for its isolation from Epimedium sagittatum[1][2][3]. This protocol is representative of standard phytochemical isolation techniques for acylated flavonol glycosides.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Epimedium sagittatum are collected, air-dried, and pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, which typically contains polar glycosides, is collected for further purification.
Chromatographic Purification
-
Column Chromatography (CC): The n-BuOH extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform (B151607) and methanol (e.g., 9:1) and gradually increasing the proportion of methanol.
-
Sephadex LH-20 Chromatography: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating flavonoids and other polyphenolic compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, allowing for the isolation of the pure compound.
Structural Elucidation
The structure of the isolated 2'',4''-Di-O-(E-p-Coumaroyl)afzelin is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the positions of the p-coumaroyl groups on the afzelin core.
Potential Signaling Pathways and Biological Activity
While direct studies on the specific biological activities of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin are limited, flavonoids and their acylated glycosides are well-documented for their anti-inflammatory properties. This activity is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The afzelin core of the molecule is known to interact with components of these pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, likely including 2'',4''-Di-O-(E-p-Coumaroyl)afzelin, are hypothesized to inhibit this pathway by preventing the degradation of IκBα[4].
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades are crucial for regulating a variety of cellular processes, including inflammation. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators. Studies on afzelin have shown that it can influence the phosphorylation of p38 MAPK, thereby modulating downstream inflammatory responses[5]. It is plausible that 2'',4''-Di-O-(E-p-Coumaroyl)afzelin shares this modulatory activity.
Conclusion and Future Directions
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside with a limited but identified distribution in the plant kingdom, most notably in Epimedium sagittatum. While established protocols for its isolation exist, there is a clear need for further research to quantify the yields of this compound from its natural sources. Furthermore, detailed investigations into its specific biological activities and mechanisms of action are warranted. The potential for this compound to modulate key inflammatory pathways like NF-κB and MAPK makes it a promising candidate for further drug development and therapeutic application. Future studies should focus on quantitative analysis in various plant sources and in-depth pharmacological evaluations to fully elucidate its therapeutic potential.
References
- 1. Prenylflavonol, acylated flavonol glycosides and related compounds from Epimedium sagittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 2'',4''-Di-O-(E-p-Coumaroyl)afzelin | CAS 163434-73-9 | 美国InvivoChem [invivochem.cn]
- 5. Afzelin positively regulates melanogenesis through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
